molecular formula C5H9NO2 B111329 1-Acetyl-3-hydroxyazetidine CAS No. 118972-96-6

1-Acetyl-3-hydroxyazetidine

Cat. No. B111329
CAS RN: 118972-96-6
M. Wt: 115.13 g/mol
InChI Key: CSJAIVZAJZXEAW-UHFFFAOYSA-N
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Description

1-Acetyl-3-hydroxyazetidine is a compound used for research purposes . It has a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol .


Synthesis Analysis

The synthesis of 3-hydroxyazetidine derivatives, which are precursors to this compound, has been reported in the literature . The synthesis method involves a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H9NO2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted density of 1.275±0.06 g/cm3, a predicted boiling point of 275.9±33.0 °C, a flashing point of 120.668°C, and a refractive index of 1.537 .

Scientific Research Applications

N-Acetylcysteine in Psychiatry

N-Acetylcysteine (NAC), a compound with some structural similarity to 1-Acetyl-3-hydroxyazetidine, shows promise in psychiatry, notably in treating disorders like addiction, compulsive disorders, schizophrenia, and bipolar disorder. NAC's mechanisms, while still being understood, likely include modulation of glutamatergic, neurotrophic, and inflammatory pathways, suggesting a broad potential for psychiatric applications (Dean, Giorlando, & Berk, 2011).

Antioxidant Activity

The study of antioxidants, including various synthetic compounds, underscores the importance of these molecules in combating oxidative stress in medical and food sciences. Techniques to assess antioxidant capacity, such as ORAC, HORAC, and DPPH assays, highlight the diverse mechanisms and applications of antioxidants in health and disease prevention. These methodologies could potentially apply to the study and application of this compound as an antioxidant or in related capacities (Munteanu & Apetrei, 2021).

Drug Metabolism and Conjugation

The metabolic pathways, including conjugation reactions such as glucuronidation, are crucial for drug metabolism. Understanding these pathways is fundamental to the development and safe use of pharmaceuticals, including potentially for compounds like this compound. The study of these mechanisms can inform the development of safer, more effective drugs (Dutton, 1978).

Inflammation and Mood Disorders

The role of inflammation in mood disorders presents a significant area of research, with evidence suggesting that anti-inflammatory agents can improve outcomes in patients with psychiatric conditions. This area of study may be relevant to the application of this compound if it possesses anti-inflammatory properties (Rosenblat, Cha, Mansur, & McIntyre, 2014).

Chromatin Remodeling and DNA Repair

Research into the relationship between chromatin remodeling, histone modification, and DNA repair mechanisms offers insights into cellular responses to damage and the regulation of gene expression. These fundamental biological processes are crucial for maintaining genomic stability and preventing diseases such as cancer. The involvement of this compound in similar pathways could represent an area for future research (Waters, van Eijk, & Reed, 2015).

Safety and Hazards

1-Acetyl-3-hydroxyazetidine is not intended for human or veterinary use. It may cause respiratory irritation and could be harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Azetidines, including 1-Acetyl-3-hydroxyazetidine, are increasingly important heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)6-2-5(8)3-6/h5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJAIVZAJZXEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453699
Record name 1-ACETYL-3-HYDROXYAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118972-96-6
Record name 1-(3-Hydroxy-1-azetidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118972-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ACETYL-3-HYDROXYAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxyazetidin-1-yl)ethan-1-one
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